Dolatriol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

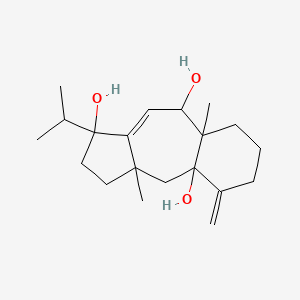

Dolatriol, also known as this compound, is a useful research compound. Its molecular formula is C20H32O3 and its molecular weight is 320.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Anticancer Activity

- Dolatriol exhibits significant anticancer properties, primarily through its action on microtubules. It has been shown to inhibit cell division in various cancer cell lines, making it a candidate for cancer therapy. Notably, this compound's mechanism involves disrupting the polymerization of tubulin, similar to other established anticancer agents like paclitaxel and vincristine .

- Case Study : In vitro studies have demonstrated that this compound derivatives can induce apoptosis in human cancer cells. For example, a derivative known as auristatin PHE has shown potent activity against Cryptococcus neoformans, suggesting potential for broader antifungal and anticancer applications .

-

Antifungal Properties

- Recent research indicates that this compound and its derivatives possess antifungal activity against various pathogens, including Cryptococcus neoformans and species of Trichosporon. The post-antifungal effect (PAFE) of auristatin PHE was notably prolonged in the presence of human serum, enhancing its therapeutic potential .

- Mechanism : The antifungal action is attributed to the compound's ability to arrest fungal cells in specific growth phases, thereby inhibiting their proliferation.

- Bioactivity from Marine Sources

Comparative Analysis of this compound Derivatives

| Compound Name | Source | Biological Activity | Mechanism of Action | Clinical Status |

|---|---|---|---|---|

| This compound | Dolabella auricularia | Anticancer | Microtubule destabilization | Under investigation |

| Auristatin PHE | Synthetic derivative | Antifungal | Inhibits cell division | Clinical trials ongoing |

| Dolastatin 10 | Marine mollusks | Anticancer | Tubulin binding | Phase I/II clinical trials |

Research Findings

Research findings emphasize the importance of this compound in pharmacology:

- A study demonstrated that this compound derivatives could effectively inhibit the growth of various cancer cell lines through mechanisms involving microtubule disruption .

- Another investigation highlighted the unique antifungal properties of this compound derivatives, suggesting potential applications in treating fungal infections in immunocompromised patients .

Eigenschaften

CAS-Nummer |

60259-78-1 |

|---|---|

Molekularformel |

C20H32O3 |

Molekulargewicht |

320.5 g/mol |

IUPAC-Name |

5a,10a-dimethyl-9-methylidene-3-propan-2-yl-2,5,6,7,8,10-hexahydro-1H-benzo[f]azulene-3,5,9a-triol |

InChI |

InChI=1S/C20H32O3/c1-13(2)19(22)10-9-17(4)12-20(23)14(3)7-6-8-18(20,5)16(21)11-15(17)19/h11,13,16,21-23H,3,6-10,12H2,1-2,4-5H3 |

InChI-Schlüssel |

OZAJHJQSQQYTRD-UHFFFAOYSA-N |

SMILES |

CC(C)C1(CCC2(C1=CC(C3(CCCC(=C)C3(C2)O)C)O)C)O |

Kanonische SMILES |

CC(C)C1(CCC2(C1=CC(C3(CCCC(=C)C3(C2)O)C)O)C)O |

Key on ui other cas no. |

60259-78-1 |

Synonyme |

dolatriol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.